molecular formula C12H16N4 B1276159 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine CAS No. 3524-27-4

1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine

Cat. No. B1276159
CAS RN: 3524-27-4
M. Wt: 216.28 g/mol
InChI Key: NURZXYPEYWICFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole derivative with a dimethylamino benzyl group attached at the 1-position of the pyrazole ring . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely show aromaticity in the pyrazole ring, with the dimethylamino group providing electron-donating characteristics . This could potentially influence the reactivity of the molecule.


Chemical Reactions Analysis

Based on the functional groups present, this compound could potentially undergo a variety of reactions. The pyrazole ring might participate in electrophilic substitution reactions, while the dimethylamino group could potentially act as a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dimethylamino group could potentially increase the compound’s solubility in polar solvents .

Scientific Research Applications

    Azaindole Derivatives

    • Field : Chemistry of Heterocyclic Compounds .
    • Application : The condensation of 1-benzyl-2-cyanocarbamoylmethylene-pyrrolidine with tetramethylurea diethylacetal and subsequent cyclization gave 1-benzyl-4-dimethyl-amino-6-chloro-7-cyano-5-azaindoline .
    • Method : The process involves the condensation of 1-benzyl-2-cyanocarbamoylmethylene-pyrrolidine with tetramethylurea diethylacetal and subsequent cyclization .
    • Results : The product, 1-benzyl-4-dimethyl-amino-6-chloro-7-cyano-5-azaindoline, underwent nucleophilic substitution and dehydrogenation reactions .

    Imidazol-4-ones

    • Field : Organic Chemistry .
    • Application : Imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .
    • Method : Various methodologies have been developed for the synthesis of imidazol-4-ones .
    • Results : These methodologies can be used to produce three C5-substitution patterns .

    4-N,N-Dimethylaminopyridine (DMAP)

    • Field : Organic Chemistry .
    • Application : DMAP as catalyst in combination with benzyl bromide was developed for the selective oxidation of methyl aromatics .
    • Method : The process involves the use of DMAP as a catalyst in combination with benzyl bromide .
    • Results : DMAP exhibited higher catalytic activity than other pyridine analogues .

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Based on similar compounds, it could potentially be irritating to the skin and eyes .

properties

IUPAC Name

2-[[4-(dimethylamino)phenyl]methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-15(2)11-5-3-10(4-6-11)9-16-12(13)7-8-14-16/h3-8H,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURZXYPEYWICFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407043
Record name 1-{[4-(Dimethylamino)phenyl]methyl}-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine

CAS RN

3524-27-4
Record name 1-[[4-(Dimethylamino)phenyl]methyl]-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3524-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{[4-(Dimethylamino)phenyl]methyl}-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.